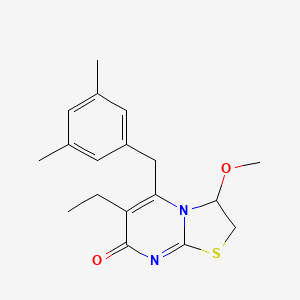

7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy-

説明

Structural Classification of Thiazolo-Pyrimidinone Heterocycles

The compound 7H-thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy- belongs to the broader class of thiazolo[3,2-a]pyrimidin-7-one derivatives , which are fused bicyclic heterocycles containing both sulfur and nitrogen atoms. These compounds are characterized by a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) fused to a pyrimidinone ring (a six-membered ring with two nitrogen atoms and a ketone group).

The structural hierarchy of these derivatives can be broken down as follows:

- Core scaffold : A thiazolo[3,2-a]pyrimidin-7-one system, where the thiazole ring is fused to the pyrimidinone ring at positions 3 and 2, respectively.

- Substituents :

- 5-position : A (3,5-dimethylphenyl)methyl group, introducing aromaticity and steric bulk.

- 6-position : An ethyl group, contributing to hydrophobic interactions.

- 3-position : A methoxy group, enhancing electronic effects.

Table 1: Key Structural Features of Thiazolo[3,2-a]pyrimidin-7-one Derivatives

The fusion of thiazole and pyrimidinone rings creates a planar aromatic system that enables stacking interactions with biological targets, while the substituents at positions 3, 5, and 6 provide tunable electronic and steric properties. This structural versatility explains the pharmacological relevance of these derivatives.

Historical Context of 5-Substituted Thiazolo[3,2-a]pyrimidin-7-one Derivatives

The development of thiazolo[3,2-a]pyrimidin-7-one derivatives traces back to early 20th-century investigations into heterocyclic chemistry. Key milestones include:

Initial Synthesis (1930s–1950s) :

Early work focused on synthesizing the core thiazolo[3,2-a]pyrimidin-7-one scaffold via cyclocondensation reactions. For example, the Biginelli-like condensation of thiourea derivatives with β-ketoesters was reported to yield 2-thioxo-dihydropyrimidin-4(1H)-ones, which were subsequently cyclized with α-haloketones to form the thiazole ring.Structural Elucidation (1960s–1980s) :

Advances in spectroscopic techniques (e.g., NMR, IR) enabled precise characterization of substitution patterns. X-ray crystallographic studies in the 1980s confirmed the planar geometry of the fused ring system and the boat conformation of the dihydropyrimidinone moiety in derivatives like 5-((3,5-dimethylphenyl)methyl)-6-ethyl-3-methoxy variants.Functionalization Era (1990s–2010s) :

Researchers systematically explored substituent effects through:

Table 2: Evolution of Synthetic Strategies for 5-Substituted Derivatives

- Recent Innovations (2020s–Present) :

Modern synthetic routes employ continuous flow reactors to optimize reaction parameters (e.g., temperature, residence time) for derivatives like 5-((3,5-dimethylphenyl)methyl)-6-ethyl-3-methoxy variants. Computational methods, including density functional theory (DFT) , are now used to predict regioselectivity in substitution reactions.

特性

CAS番号 |

199852-21-6 |

|---|---|

分子式 |

C18H22N2O2S |

分子量 |

330.4 g/mol |

IUPAC名 |

5-[(3,5-dimethylphenyl)methyl]-6-ethyl-3-methoxy-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one |

InChI |

InChI=1S/C18H22N2O2S/c1-5-14-15(9-13-7-11(2)6-12(3)8-13)20-16(22-4)10-23-18(20)19-17(14)21/h6-8,16H,5,9-10H2,1-4H3 |

InChIキー |

VCNZSRCOYAGYTJ-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(N2C(CSC2=NC1=O)OC)CC3=CC(=CC(=C3)C)C |

製品の起源 |

United States |

準備方法

Core Synthesis of 2,3-Dihydro-7H-Thiazolo[3,2-a]pyrimidin-7-one Scaffold

The foundational step in preparing the target compound is the synthesis of the 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-one core. This is typically achieved by the cyclocondensation reaction between 2-amino-2-thiazoline and activated alkynes such as ethyl propiolate or its derivatives.

Reaction Conditions : A solution of 2-amino-2-thiazoline (5 mmol) and ethyl propiolate (5 mmol) in an appropriate solvent (e.g., ethanol or methanol) is refluxed for several hours (typically 3–6 h) to afford the 2,3-dihydrothiazolopyrimidinone core in moderate to good yields (up to 62%).

Mechanism : The amino group of 2-amino-2-thiazoline attacks the activated alkyne, followed by intramolecular cyclization to form the fused thiazolo-pyrimidine ring system.

Variations : Substituted propiolates (e.g., ethyl 4,4,4-trifluorobut-2-ynoate) can be used to introduce additional functional groups at the 5-position of the ring, allowing for further derivatization.

Methoxylation at the 3-Position

The 3-methoxy group in the target compound is introduced by methylation of the 3-hydroxy or 3-enol intermediate.

Method : Treatment of the 3-hydroxy intermediate with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions leads to the formation of the 3-methoxy derivative.

Alternative : Direct use of methoxy-substituted alkynes or esters in the initial cyclization step can also yield methoxy-substituted thiazolopyrimidines.

One-Pot Synthesis Approaches

Recent advances have demonstrated efficient one-pot synthetic methods that combine condensation, cyclization, and substitution steps to streamline the preparation of thiazolo[3,2-a]pyrimidine derivatives.

Procedure : Starting from 2-amino-2-thiazoline and substituted alkynes, the reaction is carried out in a single vessel with appropriate catalysts and solvents, allowing for the formation of the fused ring and introduction of substituents in one step.

Advantages : This method reduces reaction time, improves yields, and simplifies purification.

Representative Experimental Data and Yields

Analytical and Spectral Characterization Supporting Preparation

IR Spectroscopy : Characteristic carbonyl absorption around 1720 cm⁻¹ confirms the lactam structure of the thiazolopyrimidinone.

NMR Spectroscopy : Proton NMR shows signals corresponding to the ethyl group (quartet and triplet), methoxy group (singlet), and aromatic protons of the 3,5-dimethylphenyl substituent.

Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight confirm the successful synthesis.

化学反応の分析

Types of Reactions

7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles like amines, alcohols, and electrophiles such as halogens.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

科学的研究の応用

Synthesis Overview

| Method | Description |

|---|---|

| Pd-Cu Catalysis | Utilizes palladium and copper for efficient cyclization reactions. |

| One-Pot Methods | Simplifies the synthesis process by combining multiple steps into one reaction. |

| Multicomponent Reactions | Involves several reactants to form the desired product in a single step. |

Biological Evaluation

The biological evaluation of 7H-Thiazolo(3,2-a)pyrimidin-7-one derivatives has revealed significant activities against various molecular targets:

Key Biological Activities

- Acetylcholinesterase Inhibition : Compounds derived from thiazolo[3,2-a]pyrimidine have shown promising results as human acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. In vitro studies indicated over 70% inhibition at 10 µM concentrations with IC50 values in the low micromolar range .

- Anticancer Properties : These compounds have demonstrated the ability to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis. Studies suggest that they interact with proteins such as Cdc25B phosphatase and casein kinase 2 .

- Antimicrobial Activity : Thiazolo[3,2-a]pyrimidines have been reported to possess antimicrobial properties, showing efficacy against various bacterial strains and biofilms. Their mechanism may involve disrupting microbial enzyme functions or cell wall integrity .

Case Studies

- Alzheimer's Disease : A study synthesized a series of thiazolo[3,2-a]pyrimidine derivatives and evaluated their inhibition of acetylcholinesterase. The most potent compounds demonstrated a strong binding affinity through molecular docking simulations, indicating their potential as therapeutic agents for Alzheimer's disease .

- Cancer Research : Another study focused on the anticancer properties of thiazolo[3,2-a]pyrimidines, where compounds were tested for their ability to inhibit the proliferation of various cancer cell lines. Results showed that certain derivatives significantly reduced cell viability through apoptotic pathways.

作用機序

The mechanism of action of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

類似化合物との比較

Fluorinated Thiazolo[3,2-a]pyrimidinones

Fluorinated derivatives, such as those synthesized via palladium-catalyzed [3+3] cycloaddition (e.g., compounds with CF₃ or C₂F₅ groups at position 6), exhibit distinct electronic and steric profiles. Fluorine’s electronegativity enhances metabolic stability and binding affinity in biological systems compared to the ethyl and methoxy substituents in the target compound. However, the target compound’s 3,5-dimethylbenzyl group may improve selectivity for hydrophobic binding pockets .

Thiazolo[3,2-b]-1,2,4-triazin-7-one Derivatives

Liu et al. (2014) synthesized thiazolo-triazinones as dual acetylcholinesterase inhibitors. In contrast, the target compound’s pyrimidinone core may offer better solubility and hydrogen-bonding capacity .

Thiadiazolo[3,2-a]pyrimidines

Thiadiazolo-pyrimidines (e.g., 1,3,4-thiadiazolo derivatives) replace the thiazole sulfur with a disulfide group, altering electronic properties and reactivity. These compounds are often synthesized via amine-mediated reactions and demonstrate antifungal activity, suggesting the target compound’s thiazole moiety may be critical for similar applications .

Physicochemical and Crystallographic Comparisons

The crystal structure of Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () reveals a planar fused-ring system with a benzylidene group inducing steric hindrance.

| Parameter | Target Compound | Ethyl 7-Methyl Derivative |

|---|---|---|

| Crystal System | Not reported | Monoclinic |

| Density (g/cm³) | – | 1.372 |

| Key Bond Lengths (Å) | – | C–N: 1.34, C–O: 1.22 |

生物活性

The compound 7H-Thiazolo(3,2-a)pyrimidin-7-one , specifically the derivative 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy- , is a member of the thiazolopyrimidine family. This class of compounds is recognized for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound, which include a thiazole ring fused to a pyrimidine structure with various substituents, contribute to its potential therapeutic applications.

Structural Characteristics

The compound can be described by the following structural formula:

This structure includes:

- Thiazole and Pyrimidine Rings : These fused rings are crucial for the biological activity.

- Substituents : The presence of a dimethylphenyl group and an ethyl group enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of 7H-thiazolo(3,2-a)pyrimidin-7-one exhibit significant antimicrobial activity. For example:

- Study Findings : A series of thiazolopyrimidine derivatives were evaluated for their antibacterial effects against various strains of bacteria. Compounds with specific substituents showed enhanced activity against Gram-positive and Gram-negative bacteria .

Antiviral Activity

The antiviral potential of this compound has also been explored:

- Mechanism : It is believed that the compound interacts with viral enzymes or receptors, inhibiting viral replication. Some derivatives have shown effectiveness against HIV-1 .

Anticancer Activity

The anticancer properties of 7H-thiazolo(3,2-a)pyrimidin-7-one derivatives have been a focal point in recent studies:

- In Vitro Studies : Various derivatives were tested against cancer cell lines such as MDA-MB-231 (breast cancer) and showed significant cytotoxic effects. For instance, one study reported an IC50 value of 27.6 μM for a related compound .

The biological activity of 7H-thiazolo(3,2-a)pyrimidin-7-one is attributed to its ability to modulate specific molecular targets:

- Enzyme Inhibition : Many derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research. Some compounds demonstrated over 89% inhibition in AChE assays .

- Receptor Interaction : The unique substituents allow these compounds to bind effectively to receptors involved in various biological pathways, influencing cellular functions .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

Synthesis and Optimization

The synthesis of 7H-thiazolo(3,2-a)pyrimidin-7-one typically involves multi-step organic reactions:

- Common Methods : One prevalent method includes the reaction of 1-allyl-2-thiouracil with silver acetate under reflux conditions in acetic acid. This method facilitates the formation of intermediates leading to the desired thiazolopyrimidine structure .

Recent Advances in Synthesis

Innovative synthetic approaches have been developed to enhance yield and purity:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of thiazolo-pyrimidine derivatives typically involves cyclocondensation reactions. For example, refluxing precursors like substituted pyrimidines with chloroacetic acid and aldehydes in acetic acid/acetic anhydride mixtures (8–10 hours) yields fused thiazolo-pyrimidines . Optimization includes adjusting molar ratios (e.g., 1:1:1 for pyrimidine:aldehyde:chloroacetic acid), controlling reaction temperature (80–100°C), and using sodium acetate as a catalyst. Recrystallization from ethyl acetate/ethanol (3:2) improves purity .

- Key Data :

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Solvent | AcOH/Ac₂O | 78% | |

| Catalyst | NaOAc | - |

Q. How can structural characterization be performed to confirm the compound’s identity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C-NMR : Assign signals for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.0–2.5 ppm), and methoxy substituents (δ ~3.8 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (1629–1650 cm⁻¹) and C-S bonds (670–750 cm⁻¹) .

- X-ray Crystallography : Resolve 3D conformation (e.g., dihedral angles between fused rings: ~80.94° for thiazolo-pyrimidine vs. benzene) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Screen for acetylcholinesterase (AChE) inhibition using Ellman’s assay or tyrosine kinase inhibition via ADP-Glo™ kinase assays. Prior studies on analogous thiazolo-pyrimidines show IC₅₀ values in the µM range .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced enzyme-binding affinity?

- Methodological Answer :

- Docking Studies : Use AutoDock 4.0/Vina to model interactions with AChE’s catalytic and peripheral sites. Prioritize derivatives with substituents that form hydrogen bonds (e.g., methoxy groups with Tyr337) and π-π stacking (aromatic rings with Trp86) .

- MD Simulations : Assess stability of ligand-receptor complexes over 50–100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer :

- Case Study : If ¹H-NMR shows unexpected splitting (e.g., for dihydro-3-methoxy groups), compare with X-ray data to confirm puckered conformations (e.g., C5 deviation: 0.224 Å from pyrimidine plane) .

- Complementary Techniques : Use high-resolution mass spectrometry (HRMS) to distinguish isomers and 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How do substituent variations (e.g., 3,5-dimethylphenyl vs. phenyl) affect biological activity?

- Methodological Answer :

- SAR Analysis : Compare IC₅₀ values of analogs. Bulky substituents (e.g., 3,5-dimethylbenzyl) may enhance hydrophobic interactions but reduce solubility. For example, ethyl esters at position 6 improve membrane permeability .

- Data Table :

| Substituent (Position 5) | AChE IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|

| Phenyl | 12.3 | 0.45 |

| 3,5-Dimethylphenyl | 8.7 | 0.28 |

Q. What crystallographic parameters are critical for interpreting molecular packing and stability?

- Methodological Answer : Analyze:

- Unit Cell Dimensions : e.g., a = 10.2 Å, b = 12.8 Å, c = 14.1 Å for orthorhombic systems .

- Hydrogen Bonding : C–H···O interactions (e.g., 2.8–3.0 Å) stabilize crystal lattices .

- Torsion Angles : Deviations >10° indicate steric strain (e.g., from bulky substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。